Sarmentine-d8
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Overview
Description
Sarmentine-d8 is a synthetic analog of sarmentine, a natural compound found in the plant Piper species. It is isotopically labeled with deuterium, making it useful in various research applications. The molecular formula of this compound is C14H15D8NO, and it has a molecular weight of 229.39 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarmentine-d8 can be synthesized through several methods. One common approach involves the iron-catalyzed cross-coupling of pentylmagnesium bromide with ethyl (2E,4E)-5-chloropenta-2,4-dienoate. This intermediate is obtained by one-pot oxidation-olefination of (2E)-3-chloroprop-2-en-1-ol . The final steps include alkaline hydrolysis of the ester to (2E,4E)-deca-2,4-dienoic acid, conversion to the corresponding acid chloride, and amidation with pyrrolidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Sarmentine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Sarmentine-d8 has a wide range of scientific research applications, including:
Mechanism of Action
Sarmentine-d8 exerts its effects through multiple mechanisms. It acts as an inhibitor of photosystem II (PSII) by competing for the binding site of plastoquinone, thereby interfering with photosynthetic electron transport . Additionally, it inhibits the activity of enoyl-ACP reductase, a key enzyme in fatty acid synthesis, leading to rapid loss of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Nonanoic Acid (Pelargonic Acid): A natural contact herbicide with similar desiccant properties.
Sorgoleone: Another natural herbicide that affects lipid bilayers and inhibits plant growth.
Uniqueness
Sarmentine-d8 is unique due to its isotopic labeling with deuterium, which enhances its utility in research applications. Its multiple mechanisms of action, including inhibition of photosystem II and enoyl-ACP reductase, make it a versatile compound for various scientific studies .
Properties
Molecular Formula |
C14H23NO |
---|---|
Molecular Weight |
229.39 g/mol |
IUPAC Name |
(2E,4E)-1-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)deca-2,4-dien-1-one |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+/i9D2,10D2,12D2,13D2 |
InChI Key |
BFZBGTMIBOQWBA-YPCBJGQFSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C(=O)/C=C/C=C/CCCCC)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CCCCCC=CC=CC(=O)N1CCCC1 |
Origin of Product |
United States |
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